molecular formula C15H23NO3 B411806 5-(1-Adamantylamino)-5-oxopentanoic acid CAS No. 145294-89-9

5-(1-Adamantylamino)-5-oxopentanoic acid

Cat. No.: B411806
CAS No.: 145294-89-9
M. Wt: 265.35g/mol
InChI Key: SFJPMAGMDTYGRM-UHFFFAOYSA-N
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Description

5-(1-Adamantylamino)-5-oxopentanoic acid is an organic compound characterized by the presence of an adamantyl group attached to an amino acid derivative The adamantyl group is a bulky, rigid structure that imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantylamino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of adamantane-1-carboxylic acid with methanol to yield the corresponding methyl ester. This ester is then reacted with hydrazine to form adamantane-1-carboxylic acid hydrazide. Subsequent reactions with appropriate reagents lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-Adamantylamino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its rigid adamantyl group can enhance the stability and bioavailability of drug candidates, making it a promising scaffold for drug design.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure can be modified to create derivatives with enhanced therapeutic properties, such as increased potency or reduced side effects.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties can improve the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 5-(1-Adamantylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The adamantyl group can enhance binding affinity to certain receptors or enzymes, leading to desired biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Adamantane-1-carboxylic acid: A precursor in the synthesis of 5-(1-Adamantylamino)-5-oxopentanoic acid.

    Adamantyl-substituted hydroxy acids: Compounds with similar structural features but different functional groups.

    Adamantyl derivatives: A broad class of compounds containing the adamantyl group, used in various applications.

Uniqueness

This compound is unique due to the presence of both the adamantyl group and the amino acid derivative. This combination imparts distinct physical and chemical properties, making it a versatile compound for various applications. Its rigidity and bulkiness can enhance the stability and bioavailability of derivatives, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(1-adamantylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c17-13(2-1-3-14(18)19)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJPMAGMDTYGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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